molecular formula C11H14N2O3 B13932386 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine

4-Allyloxy-N-hydroxy-3-methoxy-benzamidine

Cat. No.: B13932386
M. Wt: 222.24 g/mol
InChI Key: OMLXAIWNFBDEKH-UHFFFAOYSA-N
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Description

4-Allyloxy-N-hydroxy-3-methoxy-benzamidine is an organic compound that belongs to the class of benzamidines. This compound is characterized by the presence of an allyloxy group, a hydroxy group, and a methoxy group attached to a benzamidine core. Benzamidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde.

    Formation of Benzamidine Core: The benzaldehyde derivative is then reacted with an appropriate amidine precursor under controlled conditions to form the benzamidine core.

    Introduction of Allyloxy Group: The allyloxy group is introduced through an etherification reaction, where an allyl halide is reacted with the hydroxy group of the benzamidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Allyloxy-N-hydroxy-3-methoxy-benzamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzamidine core can be reduced to form corresponding amines.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-allyloxy-3-methoxybenzaldehyde.

    Reduction: Formation of 4-allyloxy-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

4-Allyloxy-N-hydroxy-3-methoxy-benzamidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of 4-Allyloxy-N-hydroxy-3-methoxy-benzamidine.

    4-Hydroxy-3-methoxybenzylamine: A reduction product of the compound.

    4-Hydroxy-3-methoxybenzonitrile: Another related compound with similar functional groups.

Uniqueness

This compound is unique due to the presence of the allyloxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N'-hydroxy-3-methoxy-4-prop-2-enoxybenzenecarboximidamide

InChI

InChI=1S/C11H14N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h3-5,7,14H,1,6H2,2H3,(H2,12,13)

InChI Key

OMLXAIWNFBDEKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)OCC=C

Origin of Product

United States

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